![molecular formula C11H12N2O2S B2977049 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1421482-91-8](/img/structure/B2977049.png)

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

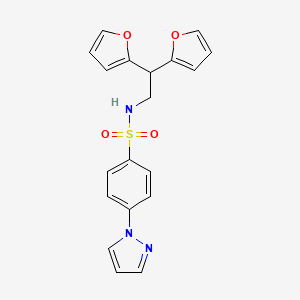

“N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide” is a compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide, along with its derivatives and complexes, is a significant area of research. For example, novel compounds like Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate have been synthesized and examined for antibacterial and antifungal activities against various pathogenic strains and Candida albicans (Altundas et al., 2010).

Antimicrobial Applications

- Compounds related to N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide have demonstrated potential in antimicrobial applications. For instance, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).

Osteogenic and Biodegradable Applications

- In the field of bone disorders, derivatives of N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide have been used in the development of biodegradable microspheres for the sustained release of osteogenic compounds, showing potential for bone engineering (Umeki et al., 2010).

Molluscicidal Properties

- Research has also explored the molluscicidal properties of related thiazolo[5,4-d]pyrimidines, which could have implications in controlling schistosomiasis, a disease caused by parasitic worms (El-bayouki & Basyouni, 1988).

Fluorescent Dyes and Electrochromic Properties

- The compound has been used as a building block in the synthesis of fluorescent dyes and for investigating electrochromic properties. For example, N-Ethoxycarbonylpyrene- and perylene thioamides, which are structurally related, have been synthesized for use in fluorescent dyes (Witalewska et al., 2019).

Heterocyclic Synthesis

- The compound plays a role in the synthesis of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized for the creation of various heterocyclic derivatives, indicating the compound's utility in complex chemical syntheses (Mohareb et al., 2004).

Gewald Reaction in Organic Synthesis

- The Gewald reaction, which involves the synthesis of thiophene derivatives, is another area where related compounds are utilized. This reaction is significant for the formation of various thiophene derivatives under organocatalyzed conditions (Abaee & Cheraghi, 2013).

Orientations Futures

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives , there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives . Future research could focus on these areas, as well as on understanding the specific properties and potential applications of “N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide”.

Mécanisme D'action

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is an inhibitory neurotransmitter in the central nervous system of mammals and plays a crucial role in reducing neuronal excitability .

Mode of Action

This compound acts as a non-competitive antagonist of the GABACl . By binding to these channels, it inhibits the flow of chloride ions across the cell membrane, disrupting the normal functioning of nerve cells in mites and leading to their paralysis and death .

Biochemical Pathways

It is known that the inhibition of gabacl disrupts the normal functioning of nerve cells in mites, leading to their paralysis and death .

Result of Action

The molecular and cellular effects of this compound’s action result in the paralysis and death of mites . This is due to the disruption of normal nerve cell functioning caused by the inhibition of GABACl .

Propriétés

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-7-9(15-13-8)4-5-12-11(14)10-3-2-6-16-10/h2-3,6-7H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQBQAQNYNXKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976967.png)

![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)

![methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2976979.png)

![N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2976983.png)

![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)

![3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2976986.png)